

# Application Notes & Protocols: Quantification of (S)-Elobixibat in Human Plasma

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## Compound of Interest

Compound Name: (S)-Elobixibat

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This document provides detailed methodologies for the quantitative analysis of **(S)-Elobixibat** in human plasma using a validated ultra-sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

## Introduction

**(S)-Elobixibat** is a potent and locally acting inhibitor of the ileal bile acid transporter, developed for the treatment of chronic idiopathic constipation.[1] Accurate and reliable quantification of **(S)-Elobixibat** in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note describes a robust LC-MS/MS method for the determination of **(S)-Elobixibat** in human plasma, suitable for high-throughput analysis in a clinical or research setting.

## Methodology: LC-MS/MS

This method utilizes liquid-liquid extraction for sample cleanup followed by analysis using a triple quadrupole mass spectrometer.

## Materials and Reagents

- **(S)-Elobixibat** reference standard
- **(S)-Elobixibat-d5** (internal standard)

- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (AR grade)
- Ammonium formate (AR grade)
- Methyl tertiary butyl ether (MTBE)
- Human plasma (blank, drug-free)

## Instrumentation

- Liquid Chromatograph: Agilent 1260 Infinity II Series or equivalent
- Mass Spectrometer: SCIEX QTRAP 5500 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Analytical Column: Kinetex® EVO C18 (specific dimensions not provided in the search result, but a common dimension is 100 x 2.1 mm, 1.7  $\mu$ m) or Thermo scientific Base Deactivated Silica BDS Hypersil-C18 (150  $\times$  4.6 mm; 5  $\mu$ m).[1][2][3]

## Experimental Protocols

### 3.1. Standard and Quality Control (QC) Sample Preparation

- Primary Stock Solution: Prepare a stock solution of **(S)-Elobixibat** in methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a mixture of acetonitrile and water (1:1, v/v).
- Calibration Curve Standards and QC Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to obtain calibration standards over the desired concentration range (e.g., 20.0 - 1500.0 pg/mL) and QC samples at low, medium, and high concentrations.[1]

- Internal Standard (IS) Working Solution: Prepare a working solution of **(S)-Elobixibat-d5** in methanol.

### 3.2. Sample Preparation (Liquid-Liquid Extraction)

- To 500  $\mu$ L of plasma sample (calibration standard, QC, or unknown), add 200  $\mu$ L of 10% formic acid.[\[1\]](#)
- Add a fixed volume of the internal standard working solution.
- Vortex for 30 seconds.
- Add 3 mL of methyl tertiary butyl ether (MTBE).[\[1\]](#)
- Vortex for 10 minutes.
- Centrifuge at 4000 rpm for 5 minutes.
- Transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in the mobile phase.
- Inject a portion of the reconstituted sample into the LC-MS/MS system.

### 3.3. LC-MS/MS Conditions

Parameter	Condition
Column	Kinetex® EVO C18
Mobile Phase	Acetonitrile : 20 mM Ammonium Formate (acidified with 0.1% Formic Acid) (80:20, v/v)[1]
Flow Rate	0.6 mL/min[1]
Injection Volume	5 $\mu$ L
Column Temperature	40°C
Ionization Mode	Positive Electrospray Ionization (ESI+)[1]
MRM Transitions	(S)-Elobixibat: m/z 696 → 593.1--INVALID- LINK--1-Elobixibat-d5 (IS): m/z 701 → 598.1[1]
Gas Temperature	550°C
IonSpray Voltage	5500 V

## Data Analysis

Quantification is performed using the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model ( $1/x^2$ ).

## Quantitative Data Summary

The following table summarizes the validation parameters for the described LC-MS/MS method.[1]

Validation Parameter	Result
Linearity Range	20.0 - 1500.0 pg/mL [1]
Correlation Coefficient ( $r^2$ )	> 0.99
Lower Limit of Quantification (LLOQ)	20.0 pg/mL
Intra-day Precision (%CV)	< 15%
Inter-day Precision (%CV)	< 15%
Intra-day Accuracy (% Bias)	Within $\pm 15\%$
Inter-day Accuracy (% Bias)	Within $\pm 15\%$
Recovery	Consistent and reproducible
Matrix Effect	No significant matrix effect observed
Stability	Stable under various storage and handling conditions (freeze-thaw, bench-top, long-term)

## Visualizations



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Caption: LC-MS/MS analytical workflow for **(S)-Elobixibat** in plasma.

## Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of **(S)-Elobixibat** in human plasma. The detailed protocol and performance

characteristics presented in this application note will be valuable for researchers and scientists involved in the clinical development and study of this therapeutic agent.

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## References

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